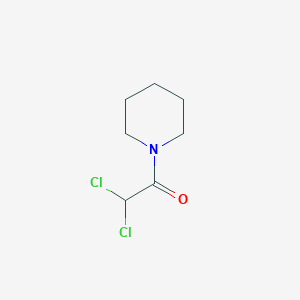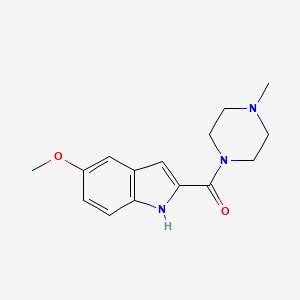![molecular formula C25H34N2O4 B13996157 4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} CAS No. 3541-25-1](/img/structure/B13996157.png)
4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes phenol groups and morpholine rings, making it a versatile compound in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] typically involves the reaction of phenol with formaldehyde and morpholine under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves multiple steps, including condensation and cyclization reactions, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Nitro- and halogen-substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The morpholine rings can interact with various biological pathways, modulating their function and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Another compound with phenol groups, used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: A similar compound with sulfone groups, used as an alternative to Bisphenol A in various applications.
Uniqueness
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
3541-25-1 |
|---|---|
Formule moléculaire |
C25H34N2O4 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
4-[2-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C25H34N2O4/c1-25(2,21-3-5-23(28)19(15-21)17-26-7-11-30-12-8-26)22-4-6-24(29)20(16-22)18-27-9-13-31-14-10-27/h3-6,15-16,28-29H,7-14,17-18H2,1-2H3 |
Clé InChI |
OIAQCYLABAYJTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)

![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)



![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)


![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)

